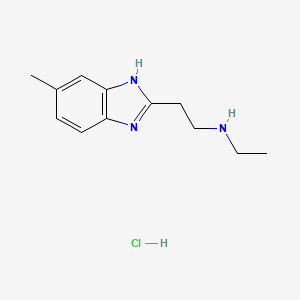

N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride

Description

N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride (CAS: 915924-06-0) is a benzimidazole derivative with a molecular formula of C₁₂H₁₈ClN₃ and a molecular weight of 239.75 g/mol . The compound features a benzimidazole core substituted with a methyl group at the 5-position and an ethylamine side chain at the 2-position, protonated as a hydrochloride salt.

Properties

IUPAC Name |

N-ethyl-2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.ClH/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12;/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLJYTVBDYIYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=NC2=C(N1)C=C(C=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation and subsequent hydrochloride salt formation . Industrial production methods often utilize efficient and scalable synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

The structure of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride includes a benzimidazole ring, which is crucial for its biological activity. The compound can undergo various chemical reactions such as oxidation and substitution, allowing it to serve as a versatile building block in synthetic chemistry.

Chemistry

This compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Studies have shown its efficacy against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Research

Ongoing research is exploring the compound's role in cancer treatment. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular interactions facilitated by the benzimidazole moiety.

Parasitic Infections

The compound is also being investigated for its effectiveness against parasitic infections, which could lead to new therapeutic options for diseases caused by parasites.

Industry

In industrial applications, this compound serves as a catalyst in various chemical reactions and is involved in the development of new materials with specific properties tailored for particular applications.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Potential

In a research article featured in Cancer Research, the compound was tested on various cancer cell lines. The findings revealed that it effectively induced apoptosis via mitochondrial pathways, highlighting its potential as a novel anticancer drug candidate.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring system allows it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Benzoxazole vs. Benzimidazole Derivatives

- 2-(5-Chlorobenzo[d]oxazol-2-yl)ethanamine hydrochloride (CAS: 1158341-14-0): Molecular Formula: C₉H₁₀Cl₂N₂O Key Differences: Replaces the benzimidazole core with a benzoxazole ring (oxygen instead of nitrogen in the heterocycle). The 5-position is substituted with chlorine instead of methyl.

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride :

Thiophene and Triazole Derivatives

Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride :

Triazole-containing analogs (e.g., N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(2,4-difluorobenzyl) derivatives):

Side Chain and Substituent Variations

Ethylamine vs. Bulkier Side Chains

N-Benzyl-2-chloro-N-[(5-chloro-1-benzothiophen-3-yl)methyl]ethanamine hydrochloride (CAS: 16584-16-0):

Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine (CAS: 1244949-04-9):

Physicochemical and Pharmacokinetic Properties

*Estimated LogP values based on structural analogs.

Biological Activity

N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride, a compound belonging to the benzimidazole class, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Overview of Benzimidazole Derivatives

Benzimidazoles are a significant class of heterocyclic compounds known for their wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties. The structural modifications in the benzimidazole nucleus can enhance their pharmacological profiles, making them valuable in medicinal chemistry .

Synthesis of this compound

The synthesis typically involves the condensation of o-phenylenediamine with formic acid derivatives, followed by alkylation and formation of the hydrochloride salt. This synthetic pathway is crucial for obtaining the desired biological activity associated with the compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds derived from the benzimidazole framework exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibitory |

| Candida albicans | Effective |

These findings suggest potential applications in treating infections caused by resistant strains .

Antiviral and Anticancer Properties

Research has also explored the antiviral and anticancer potential of this compound. Benzimidazole derivatives have shown promise in inhibiting viral replication and inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to DNA damage and cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial metabolism.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through ROS production, leading to DNA strand breaks and activation of caspases .

Comparative Analysis with Similar Compounds

A comparison with other benzimidazole derivatives reveals differences in biological activity based on structural variations. For example:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-YL)ethanamine | Fluorine substitution | Enhanced antimicrobial activity |

| 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride | Lacks ethyl group | Lower solubility and reduced efficacy |

These comparisons highlight how slight modifications can significantly impact the pharmacological profile of benzimidazole derivatives .

Case Studies

Recent studies have illustrated the effectiveness of this compound:

- Antimicrobial Study : A study assessed its efficacy against Staphylococcus aureus and E. coli, demonstrating a minimum inhibitory concentration (MIC) that suggests strong potential as an antimicrobial agent.

- Cytotoxicity Assay : In vitro tests on various cancer cell lines showed that this compound could induce significant cytotoxic effects, particularly in melanoma cells, where it triggered apoptosis through ROS-mediated pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride with high purity?

- Methodological Answer : A two-step approach is commonly employed:

Condensation : React 5-methyl-1H-benzimidazole-2-carboxylic acid with N-ethylethylenediamine in a polar aprotic solvent (e.g., DMF) under reflux, using coupling agents like EDC/HOBt to form the amide bond.

Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt .

- Critical Note : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) to ensure complete conversion. Purity can be verified by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the benzimidazole core (δ 7.2–8.1 ppm for aromatic protons) and ethylamine sidechain (δ 1.2–1.4 ppm for CH3, δ 2.8–3.5 ppm for CH2-N). Use DMSO-d6 as a solvent to observe exchangeable protons (e.g., NH) .

- FTIR : Identify key functional groups: N-H stretch (~3400 cm⁻¹), C=N benzimidazole ring (~1600 cm⁻¹), and hydrochloride salt formation (broad O-H/N-H stretch ~2500 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ and [M+Cl]⁻ adducts to confirm molecular weight (±2 Da tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Contradictions often arise from assay-specific conditions:

- Solubility Variations : Use DMSO stock solutions standardized to ≤0.1% (v/v) in aqueous buffers to avoid precipitation artifacts. Confirm solubility via dynamic light scattering (DLS) .

- Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) against HSP90 isoforms (α vs. β) to clarify isoform-specific interactions observed in .

- Data Normalization : Include positive controls (e.g., geldanamycin for HSP90 inhibition) and normalize activity to cell viability (MTT assay) to distinguish true efficacy from cytotoxicity .

Q. What computational strategies predict the compound’s binding interactions with HSP90?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions. Key residues (GLU527, TYR604, LYS546) form hydrogen bonds with the benzimidazole NH and ethylamine groups, as observed in .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) to validate docking poses .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular configuration?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion (hanging drop) with 20% PEG 3350 and 0.2 M ammonium sulfate. Mount crystals in nylon loops and flash-cool in liquid nitrogen .

- Data Collection : Collect high-resolution (<1.5 Å) data on a synchrotron beamline (λ = 0.98 Å). Use SHELXT for structure solution and SHELXL for refinement, ensuring R-factor ≤ 0.05 .

- Validation : Check the Flack parameter (≤0.1) to confirm absolute stereochemistry and resolve any disorder in the ethylamine sidechain .

Data Contradiction Analysis Example

Scenario : Conflicting IC50 values reported for HSP90 inhibition (5 µM vs. 20 µM).

- Root Cause : Assay temperature (25°C vs. 37°C) affects binding kinetics.

- Resolution :

- Repeat assays at 37°C with pre-equilibration (30 min).

- Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS, confirming entropy-driven binding at higher temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.